1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
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Overview
Description
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group and a 1-methyl-1H-pyrrol-2-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the compound. Additionally, advanced purification methods such as crystallization and distillation may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but lacks the piperazine ring.
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is unique due to its specific combination of functional groups and ring structures.
Properties
Molecular Formula |
C14H25N3 |
---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C14H25N3/c1-4-13(2)17-10-8-16(9-11-17)12-14-6-5-7-15(14)3/h5-7,13H,4,8-12H2,1-3H3 |
InChI Key |
STZAHBNCYQOXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CN2C |
Origin of Product |
United States |
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